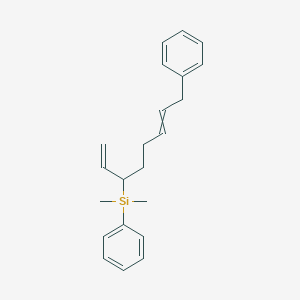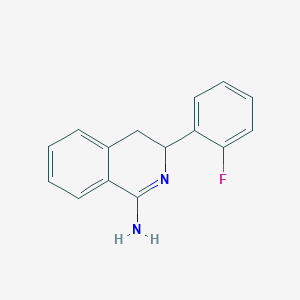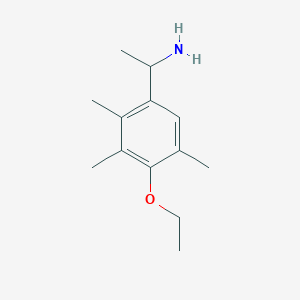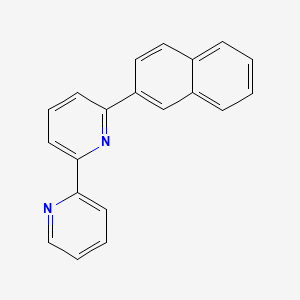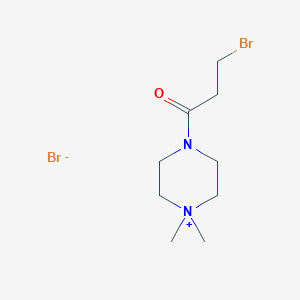
1-Chloro-3-(undecyloxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(undecyloxy)propan-2-OL is an organic compound that belongs to the class of chlorinated alcohols It features a hydroxyl group (-OH) and a chlorine atom attached to a propane backbone, with an undecyloxy group (C11H23O) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(undecyloxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with undecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of undecanol attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(undecyloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1,3-dihydroxypropane derivatives.
Substitution: Formation of various substituted propan-2-OL derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(undecyloxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(undecyloxy)propan-2-OL depends on its chemical reactivity. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-propanol: Lacks the undecyloxy group, making it less hydrophobic.
3-Chloro-1-propanol: Similar structure but different substitution pattern.
1-Bromo-3-(undecyloxy)propan-2-OL: Similar but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-3-(undecyloxy)propan-2-OL is unique due to the presence of the long undecyloxy chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where amphiphilic behavior is desired.
Eigenschaften
CAS-Nummer |
201995-23-5 |
|---|---|
Molekularformel |
C14H29ClO2 |
Molekulargewicht |
264.83 g/mol |
IUPAC-Name |
1-chloro-3-undecoxypropan-2-ol |
InChI |
InChI=1S/C14H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-17-13-14(16)12-15/h14,16H,2-13H2,1H3 |
InChI-Schlüssel |
UGYBMQWYHHZCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


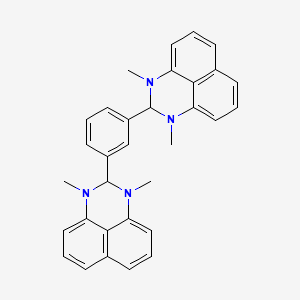

![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
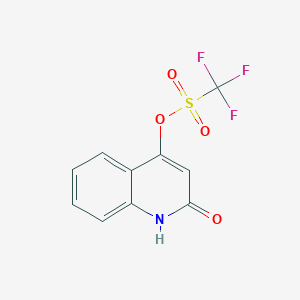
![2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B12578612.png)
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)

